molecular formula C30H47N3O3S B14408646 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide CAS No. 83485-06-7

4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide

Cat. No.: B14408646
CAS No.: 83485-06-7
M. Wt: 529.8 g/mol
InChI Key: OHKWBTDKBSYFDG-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C30H47N3O3S It is a derivative of benzene and features a diazenyl group (N=N) and a sulfonamide group (SO2NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide typically involves a multi-step process:

    Diazotization: The starting material, 4-(octadecyloxy)aniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: Similar structure but with a shorter alkyl chain.

    4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

Uniqueness

4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The long alkyl chain (octadecyloxy) enhances its hydrophobicity, making it suitable for applications in non-polar environments.

Properties

CAS No.

83485-06-7

Molecular Formula

C30H47N3O3S

Molecular Weight

529.8 g/mol

IUPAC Name

4-[(4-octadecoxyphenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C30H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-29-22-18-27(19-23-29)32-33-28-20-24-30(25-21-28)37(31,34)35/h18-25H,2-17,26H2,1H3,(H2,31,34,35)

InChI Key

OHKWBTDKBSYFDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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